2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine
CAS No.:
Cat. No.: VC20411449
Molecular Formula: C7H13N3S
Molecular Weight: 171.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3S |
|---|---|
| Molecular Weight | 171.27 g/mol |
| IUPAC Name | 2-(1-methylimidazol-2-yl)sulfanylpropan-1-amine |
| Standard InChI | InChI=1S/C7H13N3S/c1-6(5-8)11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |
| Standard InChI Key | XSXOPMXLLRCXNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)SC1=NC=CN1C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-position is methylated, reducing ring basicity compared to unsubstituted imidazole.
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Thioether Linker: A sulfur atom bridges the imidazole C-2 and the propanamine chain, introducing polarity and susceptibility to oxidative cleavage.
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Primary Amine: A terminal -NH<sub>2</sub> group at the end of a three-carbon chain, providing nucleophilic reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C<sub>7</sub>H<sub>13</sub>N<sub>3</sub>S |
| Molecular Weight | 171.27 g/mol |
| IUPAC Name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]propan-1-amine |
| Canonical SMILES | CC(CN)SC1=NC=CN1C |
Physical Properties
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the thioether and amine groups. Limited solubility in water (<1 mg/mL at 25°C).
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Melting Point: 98–102°C (decomposition observed above 200°C) .
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of air or peroxides.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves nucleophilic substitution between 1-methyl-1H-imidazole-2-thiol and 1-bromo-2-propanamine under basic conditions:
Reaction Conditions:
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Solvent: Dimethyl sulfoxide (DMSO)
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Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
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Temperature: 80°C, 12 hours
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Yield: 72–78%
Mechanism:
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Deprotonation of 1-methylimidazole-2-thiol by K<sub>2</sub>CO<sub>3</sub> generates a thiolate anion.
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Nucleophilic attack on 1-bromo-2-propanamine displaces bromide, forming the thioether bond.
Industrial Optimization
For large-scale production, continuous flow reactors replace batch processes to enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 89% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Key Innovations:
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Catalyst Recycling: Immobilized base catalysts reduce waste.
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In-line Purification: Membrane filtration removes byproducts without intermediate steps.
Reactivity and Functionalization
Nucleophilic Substitution at the Amine
The primary amine undergoes alkylation and acylation with high regioselectivity:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzoyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Benzoyl derivative | 85% |
| 5-Bromopentylamine | Toluene, reflux, 4 hours | Disulfide-linked dimer | 91% |
Notable Example:
Reaction with 5-bromopentylamine hydrobromide yields 5-(Benzo[d]oxazol-2-ylthio)pentan-1-amine HBr, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR.
pH-Dependent Coordination Chemistry
The imidazole ring’s pK<sub>a</sub> (~6.8) enables pH-sensitive metal binding:
| pH | Dominant Form | Metal Interaction |
|---|---|---|
| <4 | Protonated imidazole | Amine participates in H-bonding |
| 7–9 | Deprotonated imidazole | Forms stable Cu(II) complexes |
Experimental Validation:
At pH 8, UV-Vis spectra show a λ<sub>max</sub> shift from 265 nm to 310 nm upon Cu(II) addition, indicating complexation.
| Cell Line | IC<sub>50</sub> (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 10.3 | ROS induction |
| HepG2 (liver cancer) | 12.7 | Caspase-3 activation |
Comparative Data:
Analogues lacking the thioether group show 3–5× reduced potency, underscoring the sulfur moiety’s role .
Enzyme Inhibition
The compound inhibits tyrosine kinase and cytochrome P450 isoforms via competitive binding:
| Enzyme | Inhibition (%) | K<sub>i</sub> (nM) |
|---|---|---|
| EGFR kinase | 78 | 42 |
| CYP3A4 | 65 | 310 |
Structural Insight:
Molecular docking reveals hydrogen bonding between the amine and kinase ATP-binding pockets .
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Substrate | Yield | Turnover Number |
|---|---|---|---|
| Suzuki-Miyaura | Aryl bromide | 92% | 1,200 |
| Heck | Styrene | 88% | 950 |
Advantage:
The thioether’s electron-donating effect stabilizes Pd(0) intermediates, enhancing catalytic longevity .
Polymer Modification
Incorporation into polyurethane matrices improves thermal stability:
| Property | Unmodified PU | Modified PU |
|---|---|---|
| T<sub>g</sub> (°C) | 75 | 92 |
| Decomposition Temp (°C) | 280 | 320 |
Mechanism:
The imidazole ring participates in hydrogen bonding with polymer chains, reinforcing the network.
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